molecular formula C13H14Cl2N4O B5762330 N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea

N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea

Cat. No. B5762330
M. Wt: 313.18 g/mol
InChI Key: IEPHWEBQNFRUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea, commonly known as DCMU, is a herbicide that has been widely used in the agricultural industry. DCMU is a potent inhibitor of photosynthesis, which makes it an effective tool for studying the mechanism of photosynthesis in plants.

Mechanism of Action

DCMU acts as a competitive inhibitor of the QB site of PSII. It binds to the QB site and prevents the transfer of electrons from QA to QB. This blocks the oxidation of water and the generation of oxygen. As a result, the electron transport chain is disrupted, and ATP synthesis is inhibited.
Biochemical and Physiological Effects
DCMU has been shown to have a number of biochemical and physiological effects on plants. It inhibits the electron transport chain in chloroplasts, which reduces the production of ATP and NADPH. This, in turn, reduces the rate of photosynthesis and the growth of plants. DCMU also induces the formation of reactive oxygen species (ROS) in chloroplasts, which can cause oxidative damage to the plant cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of DCMU is its potency as an inhibitor of PSII. It is highly effective at low concentrations, which makes it a useful tool for studying the mechanism of photosynthesis in plants. However, DCMU has some limitations for lab experiments. It is toxic to many organisms, including humans, and can cause skin irritation and respiratory problems. It also has a short half-life in the environment, which makes it difficult to use in field studies.

Future Directions

There are several future directions for DCMU research. One area of interest is the development of new herbicides that are more effective and less toxic than DCMU. Another area of research is the use of DCMU as a tool for studying the mechanism of photosynthesis in algae and other photosynthetic organisms. Finally, there is a need for more studies on the ecological and environmental impacts of DCMU and other herbicides on non-target organisms and ecosystems.
Conclusion
In conclusion, DCMU is a potent inhibitor of photosynthesis that has been widely used in scientific research. It has been shown to have a number of biochemical and physiological effects on plants, and is a useful tool for studying the mechanism of photosynthesis. However, DCMU has some limitations for lab experiments, and there is a need for more research on its ecological and environmental impacts.

Synthesis Methods

DCMU can be synthesized by reacting 3,4-dichlorophenyl isocyanate with 1,5-dimethyl-1H-pyrazol-3-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction produces DCMU as a white crystalline solid with a molecular weight of 277.16 g/mol.

Scientific Research Applications

DCMU has been extensively used in scientific research to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosystem II (PSII), which is responsible for the light-dependent reactions of photosynthesis. DCMU binds to the QB site of PSII, which blocks the transfer of electrons from QA to QB, thereby preventing the oxidation of water and the generation of oxygen.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O/c1-8-5-10(18-19(8)2)7-16-13(20)17-9-3-4-11(14)12(15)6-9/h3-6H,7H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPHWEBQNFRUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea

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